molecular formula C32H39N3O B1139529 6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 1185136-22-4

6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

Cat. No.: B1139529
CAS No.: 1185136-22-4
M. Wt: 481.7 g/mol
InChI Key: NMZIDFFHGCRAJV-UHFFFAOYSA-N
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Description

LP-12 is a synthetic organic compound known for its potent and selective agonistic activity at the serotonin 5-HT7 receptor. This compound has garnered significant interest in scientific research due to its high selectivity over other receptor subtypes such as serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors . LP-12 is primarily used in research to explore the role of the 5-HT7 receptor in various physiological and pathological processes.

Mechanism of Action

Target of Action

LP 12 hydrochloride, also known as compound 21, is a potent and selective agonist of the 5-HT7 receptor . The 5-HT7 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in various areas of the brain, especially in the thalamus and hypothalamus. It plays a significant role in thermoregulation, circadian rhythm, learning and memory, and mood regulation .

Mode of Action

LP 12 hydrochloride interacts with its target, the 5-HT7 receptor, by binding to it. This binding action stimulates the receptor, resulting in a series of intracellular events. It displays selectivity for the 5-HT7 receptor over D2, 5-HT1A, and 5-HT2A receptors .

Result of Action

In vitro studies have shown that LP 12 hydrochloride can increase the percentage of hyperactivated spermatozoa . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LP-12 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of LP-12 is synthesized through a series of condensation reactions involving aromatic compounds and piperazine derivatives.

    Functionalization: The core structure is then functionalized by introducing specific substituents that enhance its selectivity for the 5-HT7 receptor.

Industrial Production Methods

While detailed industrial production methods for LP-12 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

LP-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LP-12 may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

LP-12 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LP-12

LP-12 stands out due to its exceptionally high selectivity for the 5-HT7 receptor over other receptor subtypes. This selectivity makes it a valuable tool in research for dissecting the specific roles of the 5-HT7 receptor without off-target effects on other receptors .

Properties

CAS No.

1185136-22-4

Molecular Formula

C32H39N3O

Molecular Weight

481.7 g/mol

IUPAC Name

6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide

InChI

InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36)

InChI Key

NMZIDFFHGCRAJV-UHFFFAOYSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5

Synonyms

4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride

Origin of Product

United States

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